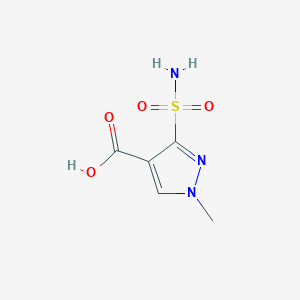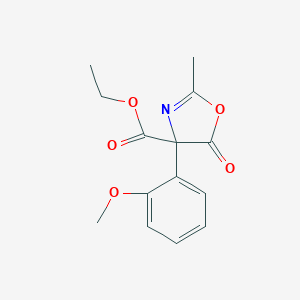
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate, also known as EMOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMOC is a heterocyclic compound that belongs to the oxazole family. The compound has a unique structure that makes it an attractive target for synthetic chemists.
作用机制
The mechanism of action of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is not fully understood, but studies have suggested that it works by inhibiting the production of pro-inflammatory cytokines and enzymes. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has been shown to have several biochemical and physiological effects. Studies have shown that Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate can reduce the production of nitric oxide, a molecule that is involved in the inflammatory response. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a crucial role in the regulation of the immune response.
实验室实验的优点和局限性
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is also readily available and relatively inexpensive. However, there are some limitations to the use of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate in laboratory experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is also sensitive to light and air, which can affect its stability.
未来方向
There are several future directions for the research and development of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate. One potential direction is the development of new drugs based on Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate for the treatment of inflammatory diseases. Another direction is the investigation of the mechanism of action of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate to gain a better understanding of its biological effects. Additionally, the synthesis of new derivatives of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate could lead to the discovery of compounds with even more potent anti-inflammatory properties.
Conclusion:
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is a promising compound that has shown potential in various scientific research applications. The compound's unique structure and potent anti-inflammatory properties make it an attractive target for the development of new drugs for the treatment of inflammatory diseases. Further research into the mechanism of action of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate and the synthesis of new derivatives could lead to the discovery of even more potent compounds with a wider range of applications.
合成方法
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate can be synthesized using various methods, but the most common method involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated under reflux conditions, and the resulting product is purified through recrystallization.
科学研究应用
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has shown promising results in various scientific research applications. One of the most significant applications of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is in the field of medicinal chemistry. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
属性
CAS 编号 |
162247-67-8 |
|---|---|
产品名称 |
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate |
分子式 |
C14H15NO5 |
分子量 |
277.27 g/mol |
IUPAC 名称 |
ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-19-12(16)14(13(17)20-9(2)15-14)10-7-5-6-8-11(10)18-3/h5-8H,4H2,1-3H3 |
InChI 键 |
AMKUJEVZHPOKMA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=CC=C2OC |
规范 SMILES |
CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=CC=C2OC |
同义词 |
4-Oxazolecarboxylic acid, 4,5-dihydro-4-(2-methoxyphenyl)-2-methyl-5-oxo-, ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)
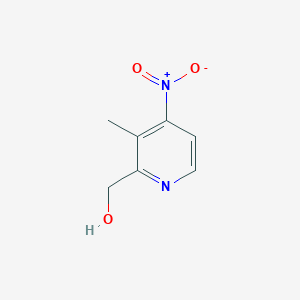
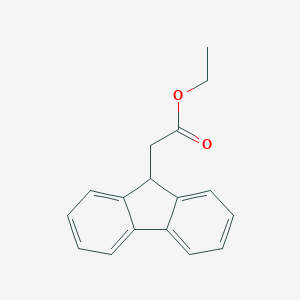
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)


![1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime](/img/structure/B61121.png)

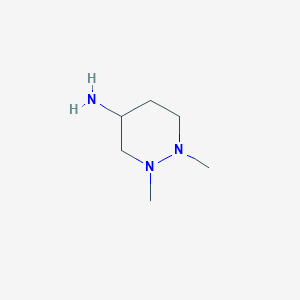
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)
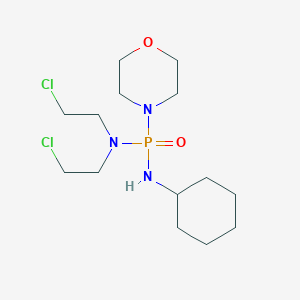
![tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B61133.png)
![N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide](/img/structure/B61137.png)
